molecular formula C8H4N2OS B11757806 5-(2-Cyanoacetyl)thiophene-3-carbonitrile

5-(2-Cyanoacetyl)thiophene-3-carbonitrile

Cat. No.: B11757806
M. Wt: 176.20 g/mol
InChI Key: GSFFFSFVLWZESR-UHFFFAOYSA-N
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Description

5-(2-Cyanoacetyl)thiophene-3-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with cyano and cyanoacetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Cyanoacetyl)thiophene-3-carbonitrile typically involves the cyanoacetylation of thiophene derivatives. One common method is the reaction of 2-cyanothiophene with cyanoacetic acid in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(2-Cyanoacetyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiophene derivatives .

Scientific Research Applications

5-(2-Cyanoacetyl)thiophene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Cyanoacetyl)thiophene-3-carbonitrile involves its interaction with various molecular targets. The cyano and cyanoacetyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C8H4N2OS

Molecular Weight

176.20 g/mol

IUPAC Name

5-(2-cyanoacetyl)thiophene-3-carbonitrile

InChI

InChI=1S/C8H4N2OS/c9-2-1-7(11)8-3-6(4-10)5-12-8/h3,5H,1H2

InChI Key

GSFFFSFVLWZESR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C#N)C(=O)CC#N

Origin of Product

United States

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